molecular formula C20H18ClNO3 B1292884 6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 932796-29-7

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1292884
CAS No.: 932796-29-7
M. Wt: 355.8 g/mol
InChI Key: FHKCGZNVZOKXGM-UHFFFAOYSA-N
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Description

“6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C20H18ClNO3 and a molecular weight of 355.81 .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid and its derivatives has been a subject of interest in medicinal chemistry . Various methods have been developed, but some efficient methods correlate with toxic, corrosive catalysts, poor yields, and longer reaction times . A recent advance in the synthesis of quinoline-4-carboxylic acid involves the Doebner hydrogen-transfer reaction . This reaction can be applied to anilines having electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinoline core, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The compound also contains a carboxylic acid group attached to the 4-position of the quinoline ring .

Scientific Research Applications

Analytical Reagent Use

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid, being a derivative of quinoxaline-2-carboxylic acid, can potentially be utilized as an analytical reagent. Quinoxaline derivatives have been explored for the gravimetric determination of various metals like Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II) (Dutt, Sanayal, & Nag, 1968).

Synthesis and Photophysical Properties

The compound's structure suggests potential in the synthesis and study of photophysical properties. Similar compounds have been used in the synthesis of fluorophores, demonstrating significant applications in materials science and chemistry. For instance, derivatives of quinoline-6-carboxylic acid have been synthesized and their photophysical behaviors studied using UV–vis and fluorescence spectroscopy (Padalkar & Sekar, 2014).

Molecular Docking Studies

Quinoline derivatives like this compound can be utilized in molecular docking studies to explore interactions with various biological targets. This approach is critical in drug discovery and medicinal chemistry, where the molecular interactions of these compounds are analyzed for potential therapeutic effects (Bhatt, Agrawal, & Patel, 2015).

Biochemical Analysis

Biochemical Properties

6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound exhibits inhibitory effects on human tissue-nonspecific alkaline phosphatase, human intestinal alkaline phosphatase, and human placental alkaline phosphatase . These interactions suggest that this compound may modulate phosphate metabolism and signaling pathways involving these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has demonstrated cytotoxic effects against several carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These effects highlight the potential of this compound as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of alkaline phosphatases by binding to their active sites . Additionally, molecular docking simulations have suggested potential binding sites for this compound, providing insights into its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have indicated that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibitory effects on enzyme activity and cellular function, suggesting its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular function and metabolic processes . These findings underscore the importance of dosage optimization for safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to phosphate metabolism . The interactions with alkaline phosphatases suggest that this compound may play a role in regulating phosphate homeostasis and related biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The interactions with transporters and binding proteins influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications direct this compound to these locations, where it exerts its biochemical effects.

Properties

IUPAC Name

6-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(23)24)16-9-14(21)6-7-18(16)22-19/h3-10,12H,11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKCGZNVZOKXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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